molecular formula C17H15N3O5S B2472004 1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1428347-69-6

1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2472004
CAS No.: 1428347-69-6
M. Wt: 373.38
InChI Key: PCCZPUMXAFGBGS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, an oxadiazole ring, an azetidine ring, and a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The furan, oxadiazole, and azetidine rings would likely contribute to the rigidity of the molecule, while the sulfonyl and ketone groups could be involved in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the furan ring is aromatic and relatively stable, but can be reactive under certain conditions. The oxadiazole ring is also relatively stable but can participate in reactions with nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties. For example, the presence of polar sulfonyl and ketone groups could make the compound soluble in polar solvents .

Scientific Research Applications

Photochemical Reactions of Oxadiazoles with Furan

Research has explored the photochemical reactions between 1,3,4-oxadiazoles and furan, leading to novel cycloadducts. These reactions offer insight into the synthesis of complex heterocyclic compounds which could be relevant for the development of new materials or pharmaceuticals. The study by Tsuge, Oe, and Tashiro (1973) demonstrated the potential for creating complex heterocycles through photochemistry, suggesting a pathway for synthesizing compounds with intricate structures possibly related to the one of interest (Tsuge, Oe, & Tashiro, 1973).

Synthesis and Antimicrobial Evaluation of Azetidinones

Azetidinones, closely related to the azetidine moiety in the compound of interest, have been synthesized and evaluated for their antimicrobial properties. Prajapati and Thakur (2014) discussed the synthesis of novel azetidinones with potential antibacterial and antifungal activities, highlighting the relevance of such structures in medicinal chemistry (Prajapati & Thakur, 2014).

Molecular Docking Study of Pyrazole Derivatives

The synthesis of pyrazole derivatives, including a focus on compounds with furan-2-yl groups, has been studied for their antibacterial activity. Molecular docking studies of these compounds revealed their potential interactions with bacterial proteins, indicating the importance of such structural motifs in developing new antibacterial agents. This study by Khumar, Ezhilarasi, and Prabha (2018) suggests that the structural elements in the compound of interest could have applications in antibacterial drug discovery (Khumar, Ezhilarasi, & Prabha, 2018).

Properties

IUPAC Name

1-[3-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-11(21)12-4-2-5-14(8-12)26(22,23)20-9-13(10-20)17-18-16(19-25-17)15-6-3-7-24-15/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCZPUMXAFGBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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